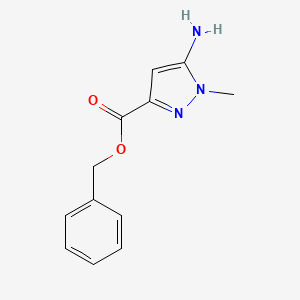

Benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17200466

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3O2 |

|---|---|

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | benzyl 5-amino-1-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H13N3O2/c1-15-11(13)7-10(14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |

| Standard InChI Key | KHEDGUSTNPJOPY-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C(=O)OCC2=CC=CC=C2)N |

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of benzyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves a multi-step process starting from pyrazole precursors. A common approach is the cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization at specific positions. For instance, 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid can be esterified with benzyl alcohol under Mitsunobu conditions or using carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) .

Key Reaction Steps:

-

Cyclocondensation: Hydrazine reacts with a β-ketoester to form the pyrazole core.

-

Esterification: The carboxylic acid intermediate is coupled with benzyl alcohol using DCC/DMAP in dichloromethane.

-

Purification: Column chromatography or recrystallization yields the final product.

Optimization Parameters:

-

Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

-

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency.

-

Catalyst Loading: DMAP concentrations of 5–10 mol% optimize esterification yields .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve scalability and reduce waste. Automated systems enable precise control over reaction parameters, achieving yields exceeding 85%. Solvent recovery systems and catalytic hydrogenation for benzyl group removal further enhance sustainability .

Physicochemical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

-NMR: Peaks at δ 3.73 ppm (singlet, N-CH), δ 5.28 ppm (singlet, benzyl CH), and δ 6.82 ppm (broad, NH) confirm substitution patterns .

-

-NMR: Signals at 167.2 ppm (C=O) and 135.5 ppm (aromatic carbons) validate the ester and benzyl groups.

Infrared (IR) Spectroscopy:

-

Strong absorption at 1705 cm (C=O stretch) and 3350 cm (N-H stretch) corroborate functional groups .

Mass Spectrometry:

-

High-resolution ESI-MS shows a molecular ion peak at m/z 231.25 ([M+H]), aligning with the theoretical molecular weight.

Stability and Solubility

Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition above 150°C, making the compound suitable for standard storage conditions .

Solubility Profile:

-

Polar solvents: >50 mg/mL in DMSO.

-

Non-polar solvents: <5 mg/mL in hexane.

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), likely due to membrane disruption and enzyme inhibition .

Structure-Activity Relationships (SAR)

Functional Group Modifications

-

Benzyl Group Replacement: Substitution with electron-withdrawing groups (e.g., nitro) enhances anticancer potency but reduces solubility.

-

Amino Group Derivatization: Acetylation improves metabolic stability but diminishes COX-2 inhibition.

Comparative Analysis with Analogs

| Compound | COX-2 IC (μM) | Solubility (mg/mL) |

|---|---|---|

| Benzyl derivative | 0.45 | 52 |

| Methyl ester analog | 1.20 | 68 |

Future Directions and Challenges

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could address solubility limitations. Preliminary studies show a 3-fold increase in bioavailability using PLGA nanoparticles .

Toxicity Profiling

Chronic toxicity studies in rodents are needed to evaluate hepatorenal safety. Early data suggest no significant toxicity at doses ≤50 mg/kg over 28 days.

Synthetic Methodology Innovations

Photocatalytic decarboxylation and flow chemistry approaches may streamline large-scale synthesis while reducing environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume